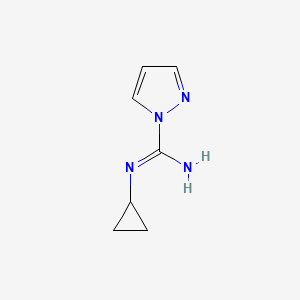
N-Cyclopropyl-1H-pyrazole-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-1H-pyrazole-1-carboximidamide is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.1811 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyrazole ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of N-Cyclopropyl-1H-pyrazole-1-carboximidamide can be achieved through several routes. One common method involves the reaction of cyclopropylamine with pyrazole-1-carboximidamide under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N-Cyclopropyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
N-Cyclopropyl-1H-pyrazole-1-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, it is studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors. In industry, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Cyclopropyl-1H-pyrazole-1-carboximidamide can be compared with other similar compounds, such as 1H-pyrazole-1-carboximidamide and its derivatives . These compounds share a similar pyrazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The cyclopropyl group in this compound imparts unique steric and electronic effects, making it distinct from other related compounds.
Propriétés
Formule moléculaire |
C7H10N4 |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N'-cyclopropylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C7H10N4/c8-7(10-6-2-3-6)11-5-1-4-9-11/h1,4-6H,2-3H2,(H2,8,10) |
Clé InChI |
COEWCLLHEPYREI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N=C(N)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
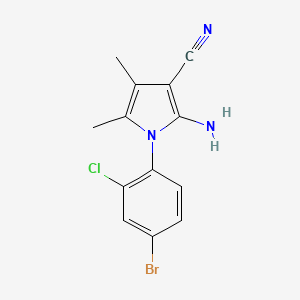

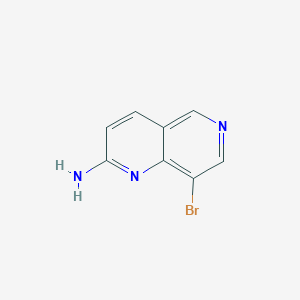
![4-Iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12872157.png)
![5-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12872159.png)

![4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B12872173.png)
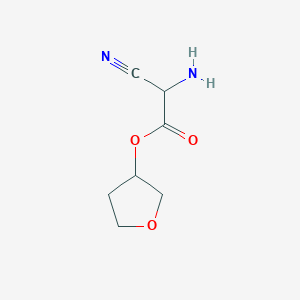
![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)
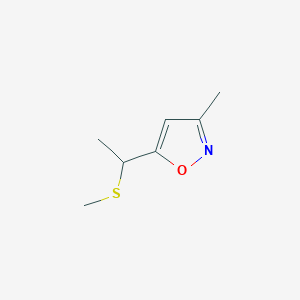
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)
